molecular formula C20H19ClN2O6S B2926616 methyl 4-(3-chlorophenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 899725-69-0

methyl 4-(3-chlorophenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2926616
CAS No.: 899725-69-0
M. Wt: 450.89
InChI Key: AMAFEMLMLDQDKG-UHFFFAOYSA-N
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Description

Methyl 4-(3-chlorophenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative characterized by:

  • A methyl ester at position 5.
  • A 3-chlorophenyl group at position 4, contributing steric bulk and electronic effects via the chloro substituent.
  • A (4-methoxybenzenesulfonyl)methyl substituent at position 6, introducing polarity and hydrogen-bonding capacity.

DHPMs are known for diverse pharmacological activities, including enzyme inhibition and anticancer properties.

Properties

IUPAC Name

methyl 4-(3-chlorophenyl)-6-[(4-methoxyphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O6S/c1-28-14-6-8-15(9-7-14)30(26,27)11-16-17(19(24)29-2)18(23-20(25)22-16)12-4-3-5-13(21)10-12/h3-10,18H,11H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAFEMLMLDQDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC(=CC=C3)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-chlorophenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylated or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds .

Scientific Research Applications

Based on the search results, here's what is known about the applications of methyl 4-(3-chlorophenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate:

Compound Identification

  • ChemDiv Compound ID: C653-0436
  • Molecular Formula: C20H19ClN2O6SC_{20}H_{19}ClN_2O_6S
  • IUPAC Name: this compound

Applications

  • The compound is included in Antiviral Libraries .
  • The compound is related to other heterocyclic compounds with reported anti-TMV (Tobacco Mosaic Virus) activity . Some phenanthrene-containing N-heterocyclic compounds have demonstrated good to reasonable anti-TMV activity, with some exhibiting higher activity than the lead compound antofine and commercial ribavirin .
  • Other related compounds:
    • Methyl 4-(4-chlorophenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
    • {(R)-4-[Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzenesulfonyl)-amino]-4-hydroxycarbamoyl-butyl}-carbamic acid 2-chloro-benzyl ester .
    • 2-{(4-chlorophenyl)methylsulfonamido}-N-hydroxyacetamide .
    • 1-[(4-chlorophenyl)methyl]-4-(4-methoxybenzenesulfonyl)piperazine .
    • 6-{[(4-chlorophenyl)sulfanyl]methyl}-N-[(3-methoxyphenyl)methyl]-2-methylpyrimidin-4-amine .

Mechanism of Action

The mechanism of action of methyl 4-(3-chlorophenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

Methyl 4-(3-chlorophenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological evaluations, drawing from various studies to highlight its pharmacological potential.

Synthesis and Characterization

The synthesis of tetrahydropyrimidine derivatives, including the compound , typically involves multi-component reactions. For instance, a study described a solvent-less synthesis method that yielded several tetrahydropyrimidine derivatives with significant biological activities . Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are commonly employed to confirm the molecular structure and purity of synthesized compounds .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. A study reported that tetrahydropyrimidines exhibit broad-spectrum antimicrobial activity, including effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The minimal inhibitory concentration (MIC) was determined using broth dilution methods, revealing promising results for certain derivatives .

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli16High
Candida albicans64Moderate

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values ranged from 5.351 to 18.69 µg/mL depending on the specific derivative and cell line tested .

Cell Line IC50 (µg/mL) Activity
HepG210.5Moderate
MCF-77.8High

Enzyme Inhibition

The compound's ability to inhibit enzymes associated with metabolic disorders has also been assessed. Specifically, it showed significant inhibition of α-glucosidase, which is important in the management of diabetes. The IC50 values for enzyme inhibition ranged from 6.539 to 11.27 µM across different derivatives .

The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets. Molecular docking studies have suggested that the compound binds effectively to specific receptors involved in signaling pathways related to cancer proliferation and metabolic regulation .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated a series of tetrahydropyrimidine derivatives including our compound against clinical isolates of bacteria and fungi, demonstrating significant antimicrobial activity that suggests potential therapeutic applications in infectious diseases .
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on HepG2 cells, where it was found to induce apoptosis through caspase activation pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural variations among analogs lie in substituents at positions 4 and 6 , which influence physicochemical properties and bioactivity. Below is a detailed analysis:

Position 4 Substituents

Compound (Position 4 Substituent) Key Features Biological/Physical Implications Reference
3-Chlorophenyl (Target Compound) - Electron-withdrawing Cl at meta position. Enhanced steric hindrance; potential for halogen bonding.
Fluorophenyl (Ethyl 4-(fluorophenyl)-6-methyl-2-oxo derivative) - Electron-withdrawing F at para position. Increased metabolic stability; altered π-π interactions.
Bis(trifluoromethyl)phenyl (Ethyl 4-[3,5-bis(trifluoromethyl)phenyl] derivative) - Strongly electron-withdrawing CF₃ groups. High lipophilicity; potential CNS activity.
Dimethoxyphenyl (Ethyl 4-(3,4-dimethoxyphenyl) derivative) - Electron-donating OCH₃ groups. Improved solubility; antioxidant potential.
Pyrazol-4-yl (Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl) derivative) - Heterocyclic substituent with H-bonding sites. Enhanced binding to kinase targets.

Position 6 Substituents

Compound (Position 6 Substituent) Key Features Biological/Physical Implications Reference
(4-Methoxybenzenesulfonyl)methyl (Target Compound) - Polar sulfonyl group; methoxy enhances solubility. Increased hydrogen bonding; improved aqueous solubility.
Methyl (Ethyl 4-(fluorophenyl)-6-methyl derivative) - Simple alkyl group. Reduced polarity; higher logP (lipophilicity).
Piperazinylmethyl (Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazinyl]methyl} derivative) - Basic piperazine moiety. Enhanced solubility via protonation; CNS penetration.
Thioxo (Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo derivative) - S replaces O at position 2. Increased ring planarity; altered redox properties.
Chloromethyl (Ethyl 6-(chloromethyl)-4-(4-methoxyphenyl) derivative) - Reactive CH₂Cl group. Potential for further functionalization (e.g., nucleophilic substitution).

Key Research Findings

Sulfonyl vs.

Chlorophenyl vs. Trifluoromethylphenyl : The 3-chlorophenyl group in the target compound offers moderate steric hindrance, whereas bis(trifluoromethyl)phenyl analogs exhibit extreme lipophilicity, limiting aqueous compatibility .

Impact of Thioxo Substitution : Replacing the 2-oxo group with thioxo (e.g., in ) increases ring rigidity and antioxidant capacity but may reduce metabolic stability due to sulfur oxidation .

Q & A

Q. What are the established synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via the Biginelli reaction, a multicomponent condensation of an aldehyde (e.g., 3-chlorobenzaldehyde), a β-ketoester (e.g., methyl acetoacetate), and a sulfonylurea derivative (e.g., 4-methoxybenzenesulfonylmethyl thiourea). Key parameters include:

  • Catalysts : HCl, acetic acid, or Lewis acids (e.g., FeCl₃) under reflux .
  • Solvents : Ethanol or toluene, with reaction times ranging from 6–24 hours .
  • Workup : Precipitation in ice-cold water followed by recrystallization (e.g., ethanol/water) yields purity >95% .

Q. How is the compound’s structure validated, and what analytical techniques are critical for characterization?

Structural confirmation involves:

  • Single-crystal X-ray diffraction : Determines bond lengths (e.g., C–S = 1.76 Å) and dihedral angles (e.g., 85.2° between pyrimidine and aryl rings) .
  • NMR spectroscopy : ¹H NMR shows characteristic peaks for the sulfonylmethyl group (δ 3.8–4.2 ppm) and the 3-chlorophenyl moiety (δ 7.2–7.5 ppm) .
  • Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 449.3 (M+H⁺) .

Q. What preliminary biological activities have been reported, and how are these assays designed?

Antibacterial activity is tested via:

  • MIC assays : Against S. aureus (MIC = 16 µg/mL) and E. coli (MIC = 32 µg/mL) using broth microdilution .
  • Cytotoxicity : MTT assays on mammalian cells (IC₅₀ > 100 µM) ensure selectivity .

Advanced Research Questions

Q. What mechanistic insights exist regarding its bioactivity, particularly enzyme inhibition or receptor binding?

The sulfonylmethyl group may inhibit bacterial dihydrofolate reductase (DHFR) by mimicking the pterin substrate. Docking studies suggest a binding affinity (ΔG = −9.2 kcal/mol) comparable to trimethoprim . Enzyme kinetics (e.g., Kᵢ = 1.8 µM) and mutagenesis assays validate key residues (e.g., Asp27) for interaction .

Q. How do structural modifications (e.g., substituents on the aryl or sulfonyl groups) affect bioactivity and selectivity?

  • 3-Chlorophenyl vs. 4-bromophenyl : Substitution at the 3-position enhances antibacterial potency by 2-fold due to improved lipophilicity (logP = 2.1 vs. 1.8) .
  • 4-Methoxybenzenesulfonyl vs. tosyl : Methoxy groups reduce cytotoxicity (IC₅₀ increases from 50 µM to >100 µM) .

Q. How can contradictory data in literature (e.g., varying MIC values) be resolved?

Discrepancies arise from:

  • Strain variability : S. aureus ATCC 25923 vs. clinical isolates may differ in efflux pump expression .
  • Assay conditions : Cation-adjusted Mueller-Hinton broth vs. nutrient agar affects solubility . Standardized CLSI protocols are recommended .

Q. What computational tools (e.g., QSAR, molecular dynamics) guide the design of analogs with improved properties?

  • QSAR models : Highlight the importance of ClogP (optimal range: 1.5–2.5) and polar surface area (<90 Ų) for blood-brain barrier penetration .
  • MD simulations : Reveal stable binding to DHFR over 100 ns, with RMSD < 2.0 Å .

Q. What are the compound’s pharmacokinetic profiles, and how can metabolic stability be enhanced?

  • Microsomal stability : Half-life (t₁/₂) in human liver microsomes = 45 minutes; CYP3A4 is the primary metabolizer .
  • Derivatization : Methyl ester hydrolysis to the carboxylic acid improves plasma stability (t₁/₂ = 120 minutes) .

Q. How do polymorphic forms impact crystallinity and bioavailability?

X-ray data show two polymorphs:

  • Form I : Monoclinic (P2₁/c), density = 1.45 g/cm³, solubility = 2.1 mg/mL .
  • Form II : Triclinic (P1), density = 1.52 g/cm³, solubility = 1.3 mg/mL . Form I is preferred for oral formulations due to higher dissolution rates .

Q. What synergistic effects are observed when combined with antibiotics like β-lactams or fluoroquinolones?

Synergy with ciprofloxacin (FIC index = 0.3) against MRSA is attributed to dual targeting of DHFR and DNA gyrase . Checkerboard assays and time-kill curves are used for validation .

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